molecular formula C27H26N2O5S2 B2428684 (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone CAS No. 1115373-53-9

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone

Cat. No. B2428684
CAS RN: 1115373-53-9
M. Wt: 522.63
InChI Key: UTLDQWPVAWOOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H26N2O5S2 and its molecular weight is 522.63. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Anion Exchange Membranes

A study by Shi et al. (2017) focused on the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups. The membranes, derived from a high temperature polycondensation reaction including a difluoro aromatic ketone monomer related to the compound of interest, showed high hydroxide conductivity and alkaline stability, making them potential candidates for energy-related applications like fuel cells (Shi et al., 2017).

Anticancer Activity

Liao et al. (2017) evaluated a thiophene heterocyclic compound, which is structurally related to the compound , for its anticancer activity against human colon cancer HCT116 cells. The study found that this compound inhibits cell growth dose and time-dependently through a mechanism involving p53-dependent induction of apoptosis, indicating potential therapeutic applications in treating human colon cancer (Liao et al., 2017).

Environmental Applications

Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, using raw materials that included monomers related to the compound of interest. The study established an environmentally friendly one-step fabrication method, highlighting the compound's relevance in developing new materials for water treatment and pollution mitigation (Zhou et al., 2018).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, including bromine-substituted compounds. These derivatives showed effective antioxidant power in various in vitro assays, suggesting potential uses in health-related applications due to their significant antioxidant properties (Çetinkaya et al., 2012).

Molecular Docking and DFT Calculations

FathimaShahana and Yardily (2020) conducted a study on the synthesis, quantification, DFT calculation, and molecular docking of a novel compound closely related to the one . This research aimed to understand its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction, indicating the compound's potential in pharmaceutical research (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S2/c1-16-8-9-17(2)22(14-16)29-27-26(36(31,32)21-12-10-19(33-3)11-13-21)23(28)25(35-27)24(30)18-6-5-7-20(15-18)34-4/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLDQWPVAWOOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.